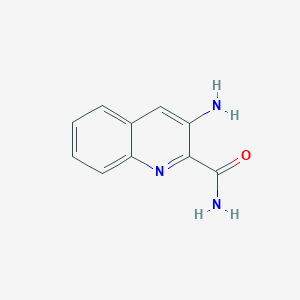

3-Aminoquinoline-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

3-aminoquinoline-2-carboxamide |

InChI |

InChI=1S/C10H9N3O/c11-7-5-6-3-1-2-4-8(6)13-9(7)10(12)14/h1-5H,11H2,(H2,12,14) |

InChI Key |

NSHGVQBAZUXVKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminoquinoline 2 Carboxamide and Its Derivatives

Established Synthetic Routes to the Quinoline (B57606) Carboxamide Core

The fundamental structure of 3-aminoquinoline-2-carboxamide is assembled through several reliable and well-documented synthetic routes. These methods form the bedrock of quinoline chemistry, allowing for the construction of the core bicyclic system from simpler acyclic or monocyclic precursors.

Friedländer Reaction-Based Syntheses

The Friedländer synthesis is a cornerstone for the construction of quinoline rings. Modified versions of this reaction are particularly effective for synthesizing this compound derivatives. The process generally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a cyanoacetamide derivative. iipseries.orgresearchgate.net

A widely used protocol involves the direct, one-pot condensation of 2-aminobenzaldehydes with various cyanoacetamides under basic conditions. nih.gov For instance, heating equimolar amounts of a substituted 2-aminobenzaldehyde (B1207257) and a cyanoacetamide derivative in ethanol (B145695) with a catalytic amount of sodium hydroxide (B78521) can yield the desired 2-aminoquinoline-3-carboxamide (B1276296) product efficiently. The reaction first proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization and subsequent aromatization to form the quinoline core. This approach is valued for its operational simplicity, often allowing for product isolation through simple precipitation and filtration, and has been used to generate extensive libraries of these compounds. nih.gov

Table 1: Examples of Friedländer Reaction for this compound Derivatives

| 2-Aminoaryl Ketone/Aldehyde | Active Methylene (B1212753) Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-chlorobenzaldehyde | 2-Cyano-N-cyclopropylacetamide | NaOH, Ethanol, 70°C | 2-Amino-6-chloro-N-cyclopropylquinoline-3-carboxamide | 88 | |

| 2-Aminobenzaldehyde | 2-Cyano-N-(prop-2-ynyl)acetamide | NaOH | 2-Amino-N-(prop-1-ynyl)quinoline-3-carboxamide | High | nih.gov |

| 2-Aminoacetophenone | Ethyl acetoacetate | Chloramine-T, Acetonitrile | Ethyl-2,4-dimethylquinoline-3-carboxylate | Excellent | acgpubs.org |

Reductive Cyclization Approaches of Nitrocyano Olefins

Reductive cyclization offers an alternative and robust pathway to the this compound core. This strategy typically begins with a 3-(2-nitrophenyl)acrylonitrile derivative, which contains both a nitro group and a cyano group poised for cyclization. The synthesis of this precursor is often achieved through a Knoevenagel condensation of a 2-nitrobenzaldehyde (B1664092) with a cyanoacetamide.

The key transformation involves the simultaneous reduction of the nitro group to an amine and the intramolecular cyclization involving the newly formed amine and the adjacent cyano group. Various reducing systems can accomplish this, with zinc powder in acetic acid being a common and effective choice. The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the cyclized product. Low-valent titanium reagents, prepared from titanium tetrachloride and zinc powder, have also been employed to induce novel reductive cyclizations of α,β-unsaturated nitrile compounds. thieme-connect.de

Table 2: Influence of Reaction Conditions on Reductive Cyclization Yield

| Reducing Agent | Solvent | Temperature | Substrate to Zinc Ratio | Isolated Yield (%) | Reference |

|---|---|---|---|---|---|

| Zn/AcOH | Ethanol | Reflux | 1:4 | ~86 | |

| Zn/AcOH | THF | Reflux | 1:4 | 67 | |

| Zn/AcOH | MeCN | Reflux | 1:4 | 53 | |

| Zn/AcOH | EtOH | 60°C | 1:5 | 75 |

Copper-Catalyzed Multicomponent Reactions

Copper catalysis has emerged as a powerful tool for the synthesis of quinoline derivatives through multicomponent reactions (MCRs). These reactions allow for the assembly of complex molecules like 3-aminoquinoline-2-carboxamides from simple, readily available starting materials in a single step. rsc.orgnih.gov A notable example is the Cu(OAc)₂-catalyzed one-pot, four-component reaction of 2-bromobenzaldehydes, aqueous ammonia, cyanoacetamides, and another aldehyde. nih.gov

The proposed mechanism for such reactions involves a cascade of events within one pot: an initial copper-catalyzed amination of the 2-bromobenzaldehyde (B122850) to form a 2-aminobenzaldehyde intermediate, followed by condensation with the cyanoacetamide, intramolecular cyclization, and a final dehydrogenation step to yield the aromatic quinoline ring. This methodology is highly valued for its efficiency, use of economical starting materials, and tolerance of a wide range of functional groups, enabling the creation of diverse product libraries. nih.govresearchgate.net

Table 3: Copper-Catalyzed Multicomponent Synthesis of Quinolines

| Catalyst | Starting Materials | Key Features | Product Class | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ | 2-Bromobenzaldehydes, NH₃, Cyanoacetamides, Aldehydes | One-pot, four-component reaction | Pyrimido[4,5-b]quinolin-4-ones | nih.gov |

| Cu(OTf)₂ | Anilines, Alkyne esters, Ketones | Single-step, exclusive regioselectivity | 2,4-Disubstituted quinolines | rsc.org |

| CuBr₂ | 2-Bromobenzaldehydes, Aryl methyl ketones, Sodium azide | Domino reaction | 1H- Current time information in Bangalore, IN.nih.govtriazolo[4,5-c]quinolines | researchgate.netfigshare.com |

Advanced Synthetic Strategies for Diversification and Functionalization

Beyond the construction of the basic quinoline core, advanced synthetic strategies focus on creating molecular diversity and installing specific functional groups. These methods include sophisticated one-pot protocols and catalytic C-H functionalization techniques that allow for precise modification of the quinoline scaffold.

One-Pot Synthetic Protocols for Quinoline Ring Formation

One-pot syntheses represent a highly efficient and atom-economical approach to generating libraries of functionalized quinolines. nih.govacs.orgijcce.ac.irdoaj.org These protocols combine multiple reaction steps into a single operation, avoiding the need for isolation and purification of intermediates. The Friedländer synthesis, for example, is frequently performed as a one-pot procedure where a 2-aminoaryl carbonyl compound reacts with an active methylene compound. nih.govnih.gov

Various catalysts have been developed to facilitate these one-pot reactions under milder conditions. Graphene oxide has been demonstrated as an effective carbocatalyst for the Friedländer condensation, offering advantages such as short reaction times, high yields, and catalyst recyclability. nih.gov Similarly, sulfonic acid-functionalized SBA-15 nanoporous catalysts have been used for the Hantzsch four-component synthesis of polyhydroquinolines under solvent-free conditions. ijcce.ac.irdoaj.org These advanced one-pot methods provide rapid access to a wide array of structurally diverse quinoline derivatives. nih.govrsc.org

Table 4: Catalysts in One-Pot Quinoline Syntheses

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Graphene Oxide | Friedländer Condensation | Recyclable, high yield, short reaction time | nih.gov |

| p-Toluene sulfonic acid | Condensation/Cyclization | Green promoter, efficient | acs.org |

| Sulfonic acid functionalized SBA-15 | Hantzsch Four-Component Reaction | Heterogeneous, reusable, solvent-free | ijcce.ac.irdoaj.org |

| Copper/Glucose-derived ionic liquids | Oxidation/Annulation | Sustainable, mild conditions, protection-free | rsc.org |

Palladium-Catalyzed C-H Functionalization Strategies for Arylation

Palladium-catalyzed C-H functionalization has become a transformative strategy for the late-stage modification of heterocyclic compounds, including quinoline derivatives. dntb.gov.uathieme-connect.com This approach allows for the direct formation of carbon-carbon bonds by activating otherwise inert C-H bonds, enabling the introduction of aryl groups onto the quinoline scaffold with high precision. thieme-connect.com

A common strategy involves the use of a directing group (DG) attached to the molecule, which positions the palladium catalyst in close proximity to the targeted C-H bond. nih.gov The 8-aminoquinoline (B160924) moiety itself is an excellent bidentate directing group for the functionalization of carboxamides. nih.govnih.govnih.gov In the synthesis of N-(quinolin-8-yl)benzamides, the quinoline-8-amino group directs the palladium catalyst to arylate a C-H bond at the ortho-position of the benzamide (B126) ring. researchgate.netmdpi.com This powerful technique tolerates a wide variety of functional groups and allows for the modular construction of complex, arylated carboxamide derivatives. nih.govmdpi.com Following functionalization, the directing group can often be removed, revealing the final product. nih.gov

Table 5: Palladium-Catalyzed C-H Arylation Using Directing Groups

| Directing Group | Substrate Type | Coupling Partner | Catalyst System | Functionalized Position | Reference |

|---|---|---|---|---|---|

| 8-Aminoquinoline | Aryl Carboxamides | Aryl Iodides | Pd(OAc)₂ / AgOAc | Ortho C-H of aryl carboxamide | nih.gov |

| 8-Aminoquinoline | Benzofuran-2-carboxamides | Aryl Iodides | Pd(OAc)₂ / AgOAc | C3-position of benzofuran (B130515) | mdpi.com |

| 8-Aminoquinoline | Carbazole-3-carboxamides | Aryl Iodides | Pd(OAc)₂ | β-C-H of carbazole | thieme-connect.comresearchgate.net |

| 2-(Methylthio)aniline | Carbazole-3-carboxamides | Aryl Iodides | Pd(OAc)₂ | β-C-H of carbazole | thieme-connect.comresearchgate.net |

Transamidation Methodologies for Amide Moiety Diversification

The diversification of the amide moiety in quinoline-2-carboxamides and related heterocyclic structures can be effectively achieved through transamidation. A prominent strategy involves a two-step, one-pot procedure utilizing the 8-aminoquinoline (8-AQ) group, not as part of the final core structure, but as a directing group that is subsequently replaced. chemrxiv.orgmdpi.comdiva-portal.orgresearchgate.net

This transamidation process typically involves two key steps:

Activation of the Amide: The process begins with the activation of the N-(quinolin-8-yl)carboxamide. This is commonly achieved by treating the amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This reaction forms a reactive N-acyl-Boc-carbamate intermediate. chemrxiv.orgmdpi.com

Aminolysis: The activated carbamate (B1207046) intermediate is then subjected to aminolysis by reacting it with a diverse range of primary or secondary amines. mdpi.com This step proceeds efficiently, often at mild temperatures (e.g., 60 °C) and without the need for a catalyst, to yield the desired diversified amide product and cleave the 8-AQ auxiliary. chemrxiv.orgmdpi.com

This method has proven effective for creating a library of structurally elaborate benzofuran-2-carboxamide (B1298429) derivatives, demonstrating its potential applicability to quinoline systems. chemrxiv.orgdiva-portal.orgresearchgate.net The protocol is highly efficient for a variety of amine nucleophiles, including both primary and secondary amines, and is compatible with different heterocyclic products. mdpi.com For instance, the transamidation of C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamides has been successfully demonstrated. mdpi.com If the corresponding carboxylic acid is desired instead of a new amide, the 8-AQ auxiliary can be removed through conventional hydrolysis, for example, using sodium hydroxide in ethanol. mdpi.com

Table 1: Two-Step, One-Pot Transamidation Protocol

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Boc Activation | Boc₂O (5 equiv.), DMAP (15 mol%), MeCN, 60 °C, 5 h | Formation of N-acyl-Boc-carbamate intermediate |

| 2. Aminolysis | Amine (1.5 equiv.), Toluene, 60 °C | Cleavage of 8-AQ auxiliary and formation of new amide |

This table summarizes a general one-pot protocol for the transamidation of 8-AQ amides as described for benzofuran derivatives, a strategy applicable for diversifying carboxamides. mdpi.com

Oxidative Cyclization Techniques

Oxidative cyclization represents a powerful and increasingly popular strategy for the synthesis of the quinoline scaffold itself. mdpi.comscilit.com These methods often leverage catalysts to construct the heterocyclic ring from more accessible acyclic precursors under oxidative conditions.

Visible-Light-Mediated Oxidative Cyclization: A metal-free approach utilizes visible light and an organic photocatalyst, such as anthraquinone, to synthesize quinolines. In this method, 2-aminobenzyl alcohols react with secondary alcohols at room temperature. organic-chemistry.org Dimethyl sulfoxide (B87167) (DMSO) serves as the oxidant. organic-chemistry.org This photocatalytic strategy proceeds via a radical-mediated process where the alcohol is first oxidized to an aldehyde or ketone, which then undergoes condensation and cyclization to form the quinoline ring. organic-chemistry.org This technique avoids the need for metal catalysts or harsh oxidants, offering a more sustainable pathway. organic-chemistry.org

Transition-Metal-Catalyzed Oxidative Cyclization: Various transition metals, including cobalt, copper, and palladium, are employed to catalyze the oxidative annulation for quinoline synthesis.

Cobalt Catalysis: A ligand-free cobalt(II) acetate (B1210297) catalyst enables the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles. mdpi.com This one-pot reaction proceeds under mild conditions and provides an environmentally benign route to quinolines. organic-chemistry.org

Copper Catalysis: Copper catalysts are used in several oxidative cyclization strategies. One method involves the intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid under aerobic conditions. organic-chemistry.org Another approach uses copper to catalyze the annulation of sulfoxonium ylides with anthranils, utilizing dioxygen as the oxidant. mdpi.com

Palladium Catalysis: Palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines can produce quinoline derivatives in high yields. mdpi.com These reactions can be conducted under redox-neutral conditions without requiring additional acids or bases. mdpi.com

Table 2: Examples of Oxidative Cyclization Methods for Quinoline Synthesis

| Catalytic System | Reactants | Key Features |

|---|---|---|

| Anthraquinone / Visible Light | 2-Aminobenzyl alcohols + Secondary alcohols | Metal-free, room temperature, DMSO as oxidant. organic-chemistry.org |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols + Ketones/Nitriles | Ligand-free, mild conditions, environmentally benign. mdpi.comorganic-chemistry.org |

| Copper Catalyst | Aryl aldehydes + Anilines + Acrylic acid | Aerobic conditions, good functional-group tolerance. organic-chemistry.org |

| Palladium Catalyst | Aryl allyl alcohol + Aniline | Redox-neutral conditions, no additives required. mdpi.com |

This table highlights various catalytic systems for synthesizing the quinoline core via oxidative cyclization.

Stereoselective Synthesis Approaches

Achieving stereoselectivity in the synthesis of this compound derivatives is crucial for developing chiral molecules with specific biological activities. Methodologies often rely on C-H activation directed by a chiral auxiliary or a coordinating group, enabling the enantioselective or diastereoselective installation of substituents.

One notable example is the palladium-catalyzed C-H arylation at the C-3 position of L-pipecolinic acid, which utilizes an 8-aminoquinoline directing group to achieve stereoselective synthesis. mdpi.com Similarly, palladium-catalyzed C-H glycosylation has been used for the highly efficient and stereoselective synthesis of C₂-α-mannosyl-tryptophan. chinesechemsoc.org In this case, a novel isoquinoline (B145761) acid auxiliary attached to the tryptophan nitrogen terminus directs the palladium catalyst to functionalize the C-2 position of the indole (B1671886) ring with high stereospecificity. chinesechemsoc.org Computational studies support a concerted oxidative addition mechanism for this transformation. chinesechemsoc.org

The development of stereoselective methods for 1,3-diene synthesis also provides insights applicable to quinoline derivatives. For instance, an oxidative palladium-catalyzed cross-coupling of a (Z)-alkenamide bearing an aminoquinoline directing group with tert-butyl acrylate (B77674) yields the corresponding diene with excellent stereoselectivity. mdpi.com These examples underscore the power of directing-group-assisted C-H functionalization in controlling stereochemistry during the synthesis of complex molecular scaffolds. chinesechemsoc.orgmdpi.com

Substrate Scope and Functional Group Compatibility in Synthesis

The utility of a synthetic method is largely defined by its substrate scope and tolerance for various functional groups. Modern synthetic strategies for quinoline derivatives have shown broad compatibility.

In transamidation methodologies , the two-step protocol for replacing the 8-aminoquinoline auxiliary is compatible with a wide range of primary and secondary amines, showcasing its versatility for creating diverse amide libraries. mdpi.com

Oxidative cyclization techniques also demonstrate good functional group tolerance.

The visible-light-mediated method works with a variety of secondary alcohols and aminobenzyl alcohols. organic-chemistry.org

Palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols tolerates diverse functional groups. organic-chemistry.org

Copper-catalyzed decarboxylative cyclization is compatible with a wide variety of substrates, exhibiting excellent functional-group tolerance. organic-chemistry.org

In direct C-H functionalization reactions guided by the 8-aminoquinoline group, a broad range of functional groups are well-tolerated. For instance, a copper-mediated radiofluorination of aromatic C-H bonds on 8-aminoquinoline benzamides is compatible with electron-neutral, electron-withdrawing (e.g., trifluoromethyl, cyano, nitro, ester, amide, sulfonamide), and electron-donating substituents. nih.gov This robustness is also seen in palladium-catalyzed C-H arylations, which can install a wide array of aryl and heteroaryl substituents. mdpi.com The reactions are often compatible with functional groups that might be sensitive under harsher, classical reaction conditions. beilstein-journals.org

Chemical Reactivity and Transformations of 3 Aminoquinoline 2 Carboxamide

Oxidation Reactions

The oxidation of the 3-aminoquinoline-2-carboxamide scaffold can theoretically target either the quinoline (B57606) ring system or the amino group. Direct oxidation of the quinoline ring in related compounds can lead to the formation of quinoline-N-oxides when treated with peracids. rsc.org However, the presence of an amino group can complicate this transformation, potentially leading to undesired side reactions. rsc.org Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide are known to react with quinoline derivatives, though specific studies detailing the oxidation of this compound are not extensively documented in the available literature. The stability of the carboxamide group is generally higher than that of more easily oxidized functionalities like aldehydes.

Reduction Reactions

Reduction reactions involving this compound primarily focus on transformations of the functional groups, as the quinoline ring is already aromatic. While the reduction of a nitro group to an amine is a key step in the synthesis of the aminoquinoline core from nitro-substituted precursors, the reduction of the final this compound is less commonly described. In related quinoline systems, reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation (e.g., with a palladium catalyst) are employed for various transformations. For instance, in the synthesis of related structures, a 4-chlorobutyryl chloride adduct of 3-aminoquinoline (B160951) was reduced using lithium aluminum hydride (LiAlH4). rsc.org Specific research detailing the reduction of the carboxamide or the quinoline ring of this compound itself is limited.

Substitution Reactions

The this compound molecule offers several sites for substitution reactions, both on the quinoline nucleus and at the amino functional group.

Electrophilic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it typically favors the benzene (B151609) ring portion of the scaffold, often at positions 5 and 8. arsdcollege.ac.in

Nucleophilic Substitution: The amino group at the 3-position can act as a nucleophile. It can participate in reactions with various electrophiles, such as alkyl halides or acyl chlorides, leading to N-substituted derivatives. evitachem.com This reactivity allows for the introduction of diverse functional groups, potentially altering the compound's chemical and biological properties. smolecule.com

Cyclization Reactions

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-b]quinolines. The adjacent amino and carboxamide groups provide the necessary functionality for cyclocondensation reactions.

By treating this compound with appropriate reagents, the pyrimidine (B1678525) ring can be constructed. For example, reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of pyrimido[4,5-b]quinolin-4-ones. Similarly, condensation with other one-carbon synthons like formamide (B127407) or diethyl carbonate can also yield these tricyclic structures. researchgate.net These reactions highlight the utility of this compound as a scaffold for building molecular complexity.

A study on the synthesis of spiro-pyrimido-[4,5-b]quinolines utilized the related 2-aminoquinoline-3-carboxamide (B1276296), which was condensed with cyclic ketones in the presence of zinc chloride to achieve cyclization. jocpr.com While this involves an isomer, it demonstrates the general reactivity pattern of aminocarboxamide-substituted quinolines in forming fused ring systems.

| Precursor | Reagent(s) | Product Type | Reference |

| 2-Aminoquinoline-3-carboxamide Derivatives | Dimethylformamide dimethyl acetal (DMF-DMA) | Pyrimido[4,5-b]quinolin-4-ones | |

| 2-Aminoquinoline-3-carboxamide | Formamide, Acetic anhydride, Phenylisocyanate | Pyrimido[4,5-b]quinolines | researchgate.net |

| 2-Aminoquinoline-3-carboxamide | Cyclohexanone, Zinc Chloride | Spiro-pyrimido[4,5-b]quinoline | jocpr.com |

Dehydrogenation Processes

Dehydrogenation reactions typically involve the removal of hydrogen to create double bonds, often to aromatize a ring system. In the context of quinoline chemistry, dehydrogenation is a common final step in syntheses that produce tetrahydroquinoline intermediates. organic-chemistry.org For example, copper-catalyzed multicomponent reactions that assemble the quinoline core often conclude with an aerial oxidation step to aromatize a dihydroquinoline intermediate.

However, for this compound, which is already an aromatic quinoline, there are no typical dehydrogenation processes described in the literature. The compound itself would not undergo further aromatization. Research on the dehydrogenation of formic acid for hydrogen storage has utilized iridium complexes with quinoline carboxamide-based ligands, but this involves the ligand's role in a catalytic cycle rather than a transformation of the ligand itself. researchgate.net

Aminolysis Reactions

Aminolysis is a chemical reaction where a molecule is cleaved by an amine. libretexts.org In the context of this compound, this would involve the reaction of the carboxamide group with an amine, resulting in a transamidation. While direct aminolysis of amides is challenging, a two-step procedure has been developed for the transamidation of the structurally related 8-aminoquinoline (B160924) amides. acs.org

This process involves:

Activation: The amide is first treated with di-tert-butyl dicarbonate (B1257347) (Boc2O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This forms a more reactive N-acyl-Boc-carbamate intermediate. acs.orgmdpi.com

Nucleophilic Attack: The activated intermediate then reacts with a primary or secondary amine, which displaces the 8-aminoquinoline portion to form a new amide. acs.orgmdpi.com

This aminolysis step proceeds efficiently at mild temperatures (e.g., 60 °C) without the need for additional catalysts. mdpi.com This methodology has been shown to be effective for a wide range of primary and secondary amines, affording the transamidation products in good to excellent yields. mdpi.com Although developed for the 8-amino isomer, this strategy represents a plausible and potent method for the transformation of the 2-carboxamide (B11827560) group in this compound.

| Amine Nucleophile | Aminolysis Time | Yield of Transamidated Product | Reference |

| Benzyl amine | 6 h | 92% | mdpi.com |

| 2-Picolylamine | 6 h | 90% | mdpi.com |

| 4-Hydroxybenzylamine | 6 h | 83% | mdpi.com |

| Pyrrolidine | 0.5 h | 86% | mdpi.com |

| Piperidine | 1 h | 94% | mdpi.com |

| Morpholine | 6 h | 97% | mdpi.com |

| Data from the transamidation of a C–H arylated N-(quinolin-8-yl)benzofuran-2-carboxamide, demonstrating the principle of the two-step aminolysis. |

Structure Activity Relationship Sar Studies of 3 Aminoquinoline 2 Carboxamide Derivatives

Impact of Peripheral Substituent Modifications on Biological Activity

The biological activity of 3-aminoquinoline-2-carboxamide derivatives can be finely tuned by altering the substituents on the core structure. These modifications influence the molecule's size, shape, electronics, and lipophilicity, which in turn affect its interaction with biological targets.

Effects of Benzenesulfonamide (B165840) and Benzamide (B126) Group Modifications

The nature of the group attached to the 3-amino position of the quinoline (B57606) ring is a critical determinant of biological activity. Studies have explored the replacement of the core this compound with related scaffolds and the modification of appended groups.

For instance, in the context of antitrypanosomal agents, amide derivatives of 3-aminoquinoline (B160951) bearing substituted benzenesulfonamides have been synthesized and evaluated. researchgate.netresearchgate.net These studies highlight the importance of the sulfonamide moiety for activity. Similarly, research into inhibitors of phosphodiesterase 7 (PDE7) and tankyrase has shown that modifications to the benzamide portion of related heterocyclic compounds significantly impact potency and selectivity. nih.govnih.gov In some cases, replacing a sulfonamide with a carboxamide has been shown to be detrimental to activity, underscoring the specific requirements of the target protein. nih.gov

The following table summarizes the impact of benzenesulfonamide and benzamide group modifications on the biological activity of quinoline and related heterocyclic derivatives.

| Compound Class | Modification | Impact on Biological Activity | Therapeutic Target/Application |

| 3-Aminoquinoline Derivatives | Introduction of substituted benzenesulfonamide | Essential for antitrypanosomal activity | Antitrypanosomal |

| Thioxoquinazolines | Conversion to S-methyl derivatives | Enhanced inhibitory activity | PDE7 Inhibition |

| Benzamidothiazoles | Replacement of sulfonamide with carboxamide | Not tolerated, loss of activity | NF-κB Activation Prolongation |

Influence of Phenyl Ring Substituents (e.g., methyl, halogen, trifluoromethyl, methoxy (B1213986) groups)

Substituents on the phenyl ring of the benzamide or benzenesulfonamide moiety play a crucial role in modulating biological activity. The position, number, and electronic nature of these substituents can lead to significant changes in potency and selectivity.

Halogens and Trifluoromethyl Groups: The introduction of halogens (F, Cl, Br) and trifluoromethyl (CF3) groups, which are electron-withdrawing, often enhances biological activity. researchgate.net For example, in a series of antituberculosis agents, phenyl urea (B33335) derivatives of primaquine (B1584692) with hydroxyl, halogen, and trifluoromethyl substituents on the benzene (B151609) ring showed strong antimycobacterial activity. researchgate.net Specifically, meta-substituted derivatives were generally more active than their para-substituted counterparts. researchgate.net Similarly, for anti-Alzheimer's agents, the replacement of chlorine and a trifluoromethyl group at the C(7) position of the quinoline ring resulted in strong acetylcholinesterase (AChE) inhibition. arabjchem.org

Methoxy and Methyl Groups: The effect of electron-donating groups like methoxy (OCH3) and methyl (CH3) can vary depending on the specific compound series and target. In some cases, methoxy groups can enhance activity. For instance, in a series of antiplasmodial quinoline-triazole hybrids, 2,4-dimethoxy and 2,3,4-trimethoxy substitutions on the phenyl ring were favorable for activity. sci-hub.se Conversely, in other antiplasmodial compounds, methoxy and nitro groups were found to be detrimental. sci-hub.se For tankyrase inhibitors, combining two methoxy groups into a single derivative was part of the optimization process. nih.gov

The table below illustrates the influence of various phenyl ring substituents on the biological activity of quinoline derivatives.

| Substituent Type | Example Substituents | General Effect on Biological Activity | Specific Examples/Context |

| Electron-Withdrawing | Halogens (F, Cl, Br), Trifluoromethyl (CF3) | Often enhances activity | Stronger antimycobacterial and AChE inhibitory effects. researchgate.netarabjchem.org |

| Electron-Donating | Methoxy (OCH3), Methyl (CH3) | Variable; can be favorable or detrimental | Favorable for some antiplasmodial agents, detrimental for others. sci-hub.se |

Role of Chain Length and Spacer Groups

The length and nature of the linker or spacer connecting the this compound core to other chemical moieties can significantly influence biological activity. This is often observed in the design of multi-target ligands or when optimizing the fit of a molecule within a binding pocket. preprints.org

Studies on cholinesterase inhibitors have demonstrated a clear relationship between the length of an alkyl spacer and inhibitory activity. For instance, increasing the spacer length in certain tacrine-based conjugates led to a significant increase in AChE inhibitory activity. nih.gov Specifically, compounds with four or five methylene (B1212753) groups in the spacer often showed the highest potency. nih.gov Similarly, for dual TLR7/8 agonists, a longer linker was found to be necessary for dual activity. nih.gov The flexibility and length of the spacer can allow for optimal positioning of the pharmacophoric groups within the target's binding site, leading to enhanced interactions. preprints.org

The following table summarizes the impact of chain length and spacer groups on the biological activity of quinoline derivatives.

| Compound Series | Spacer Modification | Effect on Biological Activity | Enzyme/Receptor Target |

| Tacrine-p-tolylsulfonamide conjugates | Increase in methylene spacer length (from 3 to 5 units) | Increased AChE inhibitory activity. nih.gov | Acetylcholinesterase (AChE) |

| Imidazoquinoline dimers | Variation in linker length | A 12-carbon linker was most potent for dual TLR7/8 agonism. nih.gov | Toll-like receptors 7 and 8 (TLR7/8) |

| Bis(4-aminoquinoline-3-carboxamide) derivatives | Use of 3,3′-diamino-N-methyldipropylamine or bis(3-aminopropyl)amine (B123863) linkers | Active against cancer cell lines. mdpi.com | Anticancer |

Halogenation and Electron-Withdrawing/Donating Group Effects

The electronic properties of substituents on the quinoline ring and any appended aromatic rings are critical determinants of biological activity. Halogenation and the strategic placement of electron-withdrawing or electron-donating groups can profoundly alter a molecule's interaction with its target.

Electron-Withdrawing Groups: Groups like halogens (F, Cl, Br) and nitro (NO2) are strongly electron-withdrawing. In many instances, their presence enhances biological activity. For example, in the development of anti-Alzheimer's agents, it was found that electron-withdrawing groups were more effective than electron-donating groups for AChE inhibition, with chlorine or bromine at the meta-position of a benzene ring increasing anti-cholinesterase effects. arabjchem.org Similarly, for antiplasmodial hybrids, fluorine and chlorine atoms enhanced activity. sci-hub.se However, the addition of multiple electron-withdrawing groups can sometimes reduce yields in synthetic reactions. nih.govacs.org

Electron-Donating Groups: Electron-donating groups, such as methoxy (OCH3) and methyl (CH3), can also have a significant, though often variable, impact. In some anti-Alzheimer's compounds, the order of activity for electron-donating groups was H > 4-OCH3 > 3-OCH3 > 4-CH3. arabjchem.org In contrast, for certain antituberculosis agents, substrates with electron-donating groups yielded better results in synthetic preparations. rsc.org

The following table provides a summary of the effects of halogenation and electron-withdrawing/donating groups.

| Group Type | Example Substituents | General Impact on Biological Activity | Noteworthy Observations |

| Electron-Withdrawing | F, Cl, Br, NO2, CF3 | Often enhances potency. | Can improve binding affinity; multiple groups may reduce synthetic yields. arabjchem.orgnih.govacs.org |

| Electron-Donating | OCH3, CH3, NH2 | Effects are highly context-dependent. | Can either increase or decrease activity depending on the target and scaffold. arabjchem.orgsci-hub.sersc.org |

Identification of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. Identifying these pharmacophoric requirements is a key goal of SAR studies, as it provides a blueprint for the design of new, more potent, and selective compounds.

For this compound derivatives and related structures, several key pharmacophoric features have been identified for various biological activities:

Antimalarial Activity: For many quinoline-based antimalarials, a crucial pharmacophoric element is the ability to inhibit hemozoin formation in the parasite. uct.ac.za The quinoline nitrogen is often a key interaction point. The presence of a basic nitrogen atom in the quinoline ring is important for antimalarial activity. orientjchem.org

Enzyme Inhibition (e.g., PDE7, Tankyrase): For enzyme inhibitors, the pharmacophore often consists of a core heterocyclic scaffold that mimics a natural substrate or cofactor, along with specific substituents that interact with distinct pockets in the enzyme's active site. For instance, in PDE7 inhibitors, the thioxoquinazoline core, a relative of the quinoline scaffold, is a key feature, with hydrophobic interactions in the active site pocket being crucial. nih.gov For tankyrase inhibitors, a methoxy[l]benzothieno[2,3-c]quinolin-6(5H)-one scaffold was identified as a nicotinamide (B372718) mimetic. nih.govresearchgate.net

Anticancer Activity: For anticancer derivatives, the ability to intercalate with DNA or inhibit key enzymes like topoisomerases or kinases is often a critical part of the pharmacophore. For bis(4-aminoquinoline-3-carboxamide) derivatives, a 1,4-bis(3-aminopropyl)piperazine (B145938) linker was found to enable interaction with the DNA double helix via an intercalative binding mode. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules.

QSAR studies on quinoline derivatives have been employed to predict their biological activities and guide the design of new compounds. researchgate.net For example, QSAR models have been developed for 4-aminoquinoline (B48711) derivatives as antimalarial agents. ijprajournal.com These models use topological and connectivity descriptors to correlate the chemical structure with the minimum inhibitory concentration (MIC). ijprajournal.com

In a study on quinolinone-based thiosemicarbazones as antituberculosis agents, a QSAR model was developed that showed a good correlation between the predicted and experimental activities. nih.gov The model indicated that van der Waals volume, electron density, and electronegativity were pivotal for the anti-TB activity. nih.gov Such models can be used to predict the biological activity of newly designed compounds before they are synthesized, thus saving time and resources. researchgate.net

A QSAR study on N-aryl-oxazolidinone-5-carboxamide derivatives, which share some structural similarities with the benzamide portion of the title compounds, identified key descriptors influencing anti-HIV activity. tandfonline.com The models showed that the binding affinity was greatly influenced by the functional groups at different positions, with electrostatic descriptors indicating that electronegative groups at certain sites were favorable for activity. tandfonline.com

Mechanistic Insights into Biological Activities of 3 Aminoquinoline 2 Carboxamide Derivatives Preclinical

Molecular Target Identification and Validation in Preclinical Models

Preclinical investigations have identified that 3-aminoquinoline-2-carboxamide derivatives exert their effects by interacting with a variety of molecular targets, primarily enzymes and receptors, leading to the modulation of critical cellular pathways.

Enzyme Inhibition Mechanisms

These derivatives have shown significant inhibitory activity against several key enzymes implicated in various diseases, including cancer and autoimmune disorders.

Cathepsin L and Cathepsin K: Derivatives of this compound have been investigated as inhibitors of cathepsins, a class of proteases involved in various physiological and pathological processes. For instance, certain quinoline-based compounds have demonstrated potent inhibition of Cathepsin K, a key enzyme in bone resorption, with some derivatives exhibiting IC50 values in the low micromolar range. One study reported a 2,4-diphenylquinoline (B373748) derivative as a potent Cathepsin K inhibitor with an IC50 value of 1.55 µM. While direct mechanistic studies on this compound derivatives against Cathepsin L are less prevalent, the broader class of quinoline (B57606) derivatives has been shown to inhibit this enzyme, suggesting a potential avenue for investigation.

Epidermal Growth Factor Receptor (EGFR): Several studies have highlighted the potential of quinoline-3-carboxamide (B1254982) derivatives as EGFR inhibitors. Optimization of a quinoline-3-carboxamide scaffold led to the identification of compounds with significant EGFR inhibitory activity. For example, a thiophene (B33073) derivative of quinoline-3-carboxamide demonstrated an IC50 value of 0.49 µM against EGFR. Another study reported a series of new EGFR/HER-2 dual-target inhibitors based on quinoline derivatives, with the most potent compound showing an IC50 of 71 nM against EGFR. sci-hub.se These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking downstream signaling pathways that promote cell proliferation.

PI3Kα: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade in cell growth and survival. While specific studies focusing solely on this compound derivatives are limited, the broader class of quinoline derivatives has been explored as PI3Kα inhibitors. For instance, a series of 2-aliphatic cyclic amine-3-(arylsulfonyl)quinoxalines, which share structural similarities, were identified as promising PI3Kα inhibitors, with the most potent compound exhibiting an IC50 value of 0.025µM. nih.gov

Bruton's Tyrosine Kinase (BTK): A series of novel 4-aminoquinoline-3-carboxamide derivatives have been discovered as potent and reversible inhibitors of BTK, a key enzyme in B-cell receptor signaling. nih.gov The most potent of these compounds displayed an enzymatic IC50 value of 5.3 nM against wild-type BTK. nih.gov Docking studies suggest that the 4-aminoquinoline-3-carboxamide moiety forms crucial hydrogen bond interactions with the hinge region of the BTK active site.

Protein Kinase CK2: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a serine/threonine kinase involved in cell growth, proliferation, and survival. Several 2-aminoquinoline-3-carboxylic acid derivatives were among the most active compounds, with IC50 values in the range of 0.65 to 18.2 μM.

Type I Signal Peptidase (LepB): LepB is a bacterial enzyme essential for protein secretion and is a potential target for novel antibiotics. While direct inhibition of LepB by this compound derivatives is not extensively documented, the quinoline scaffold is being explored for the development of LepB inhibitors. uu.segriffith.edu.au The mechanism of inhibition would likely involve blocking the active site of the peptidase, thereby preventing the cleavage of signal peptides from secreted proteins. griffith.edu.au

Receptor Binding and Modulation

Anti-PD-1 Receptor: The programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor. While direct binding of this compound derivatives to the PD-1 receptor has not been definitively established in the reviewed literature, some quinoline derivatives have been investigated for their potential to modulate the PD-1/PD-L1 pathway. For example, Laquinimod, a quinoline-3-carboxamide, has been shown to modulate immune responses, although its direct interaction with PD-1 is not its primary mechanism of action. nih.gov The development of small-molecule inhibitors targeting the PD-1/PD-L1 interaction is an active area of research, and the quinoline scaffold could serve as a basis for such inhibitors.

Cellular Pathway Modulation

The inhibition of molecular targets by this compound derivatives translates into the modulation of various cellular pathways.

Cell Growth Inhibition: A primary outcome of the enzymatic inhibition by these derivatives is the suppression of cancer cell proliferation. This has been demonstrated across various cancer cell lines. For example, quinoline-3-carboxamide derivatives have been shown to inhibit the growth of breast cancer (MCF-7), colon cancer, and pancreatic cancer cells in a concentration-dependent manner.

Apoptosis Induction: In addition to inhibiting cell growth, these compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. Mechanistic studies have revealed that certain quinoline derivatives can upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins. For instance, some derivatives have been shown to potentiate apoptosis by targeting phosphoinositide-dependent protein kinase-1 (PDK1).

Protein Secretion: By targeting enzymes like Type I Signal Peptidase (LepB), this compound derivatives have the potential to disrupt protein secretion in bacteria. uu.segriffith.edu.au This would represent a novel antibacterial mechanism, preventing the release of virulence factors and other essential proteins. nih.gov

Binding Affinity and Specificity Studies

The efficacy of this compound derivatives is closely linked to their binding affinity and specificity for their molecular targets. Preclinical studies have employed various techniques to quantify these parameters.

For instance, in the case of BTK inhibitors, the most potent 4-aminoquinoline-3-carboxamide derivative exhibited a high binding affinity with an enzymatic IC50 of 5.3 nM. nih.gov Similarly, for EGFR, a thiophene derivative of quinoline-3-carboxamide showed a strong binding affinity with an IC50 of 0.49 µM.

Specificity is a crucial aspect of drug development to minimize off-target effects. Studies on BTK inhibitors from the 4-aminoquinoline-3-carboxamide class have demonstrated good selectivity over other kinases. For example, one of the lead compounds was found to be significantly less potent against EGFR, TEC, and ITK kinases compared to BTK.

Enzymatic Assays for Target Interaction Profiling

A variety of enzymatic assays are utilized in preclinical studies to characterize the interaction of this compound derivatives with their target enzymes. These assays are crucial for determining inhibitory potency (e.g., IC50 values) and understanding the mechanism of inhibition.

Commonly used methods include:

Kinase Assays: For protein kinases such as EGFR, BTK, and CK2, in vitro kinase assays are employed. These typically involve incubating the enzyme with its substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like fluorescence, luminescence, or radioactivity.

Protease Assays: For proteases like Cathepsin L and K, fluorogenic or colorimetric substrates are used. The cleavage of the substrate by the enzyme results in a detectable signal, and the reduction of this signal in the presence of an inhibitor allows for the determination of its potency.

Signal Peptidase Assays: For an enzyme like LepB, assays can be more complex and may involve monitoring the cleavage of a specific signal peptide from a precursor protein, often using techniques like SDS-PAGE and Western blotting, or by employing specifically designed peptide substrates with fluorescent reporters.

Proposed Molecular Mechanisms of Action

Based on the available preclinical data, the molecular mechanism of action for this compound derivatives is multifaceted and target-dependent.

For their anticancer effects , the primary mechanism appears to be the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as EGFR, BTK, and CK2. By blocking the ATP-binding sites of these kinases, the derivatives disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis. The quinoline core often plays a crucial role in anchoring the molecule within the ATP-binding pocket through hydrogen bonding and other interactions.

In the context of autoimmune diseases , the mechanism is exemplified by the inhibition of BTK. By reversibly binding to BTK, these compounds block B-cell activation, a key driver of many autoimmune conditions.

As potential antibacterial agents , the proposed mechanism involves the inhibition of essential bacterial enzymes like Type I Signal Peptidase, which would disrupt protein secretion and compromise bacterial viability.

Heme to Hemozoin Formation Inhibition

The quinoline scaffold, a core component of this compound, is central to the mechanism of action for a major class of antimalarial drugs. nih.govresearchgate.net In preclinical studies, the primary target of these compounds is the detoxification pathway of heme within the malaria parasite, Plasmodium falciparum. nih.gov

During its intraerythrocytic stage, the parasite digests vast amounts of the host's hemoglobin in its acidic digestive vacuole to obtain essential amino acids. nih.govjohnshopkins.edu This process releases large quantities of toxic, free heme (Fe(III)-protoporphyrin IX). nih.gov To protect itself from the oxidative damage that free heme would cause, the parasite polymerizes it into a biologically inert, insoluble crystal known as hemozoin, or "malaria pigment". johnshopkins.edunih.gov

Quinoline derivatives disrupt this essential detoxification process. nih.gov As weak bases, they are thought to accumulate in the acidic environment of the parasite's digestive vacuole. wikipedia.org Here, they are proposed to interfere with hemozoin formation primarily by binding to heme monomers. nih.gov This high-affinity interaction forms a complex that effectively caps (B75204) the heme molecules, preventing their incorporation into the growing hemozoin crystal. nih.gov The precise mechanism involves the quinoline's aromatic ring system interacting with the porphyrin ring of heme through π-π stacking. researchgate.net

The inhibition of hemozoin crystallization leads to a buildup of toxic, soluble heme within the parasite. researchgate.net This accumulation is cytotoxic, catalyzing the production of reactive oxygen species (ROS) that damage parasite membranes and other essential biomolecules, ultimately leading to parasite death. researchgate.netnih.gov This disruption of heme detoxification is a widely accepted mechanism for the antimalarial activity of quinoline-based compounds. researchgate.net

Table 1: Proposed Mechanism of Heme to Hemozoin Formation Inhibition by Quinoline Derivatives

| Step | Process | Description | Result |

|---|---|---|---|

| 1 | Accumulation | The quinoline derivative, being a weak base, is protonated and trapped within the acidic (pH 4.5-5.0) digestive vacuole of the parasite. wikipedia.org | High local concentration of the inhibitor at the site of action. |

| 2 | Heme Binding | The planar aromatic system of the quinoline scaffold binds to free heme (Fe(III)-protoporphyrin IX) released from hemoglobin digestion. nih.gov | Formation of a stable heme-quinoline complex. |

| 3 | Inhibition | The heme-quinoline complex prevents the polymerization of heme into the non-toxic hemozoin crystal. nih.govnih.gov | Disruption of the parasite's primary heme detoxification pathway. |

Catalytic Mechanisms in Chemical Reactions (e.g., Cobalt(III)-Catalyzed C-H Functionalization)

In the field of synthetic organic chemistry, the aminoquinoline moiety, structurally related to this compound, serves as a powerful directing group in transition metal-catalyzed C-H functionalization reactions. This strategy allows for the selective activation and modification of otherwise unreactive C-H bonds. The 8-aminoquinoline (B160924) amide, in particular, has been extensively studied as a bidentate, monoanionic auxiliary that promotes reactions at the ortho-position of an attached aryl group. nih.govsemanticscholar.org

In cobalt-catalyzed reactions, the aminoquinoline group is instrumental in facilitating a catalytic cycle that typically involves Co(II) and Co(III) oxidation states. mdpi.com The generally accepted mechanism for the coupling of a benzamide (B126) derivative with an alkyne proceeds through several key steps. nih.gov

The process begins with the coordination of the aminoquinoline amide substrate to a Co(II) precursor, which is then oxidized to a Co(III) species. mdpi.com The aminoquinoline acts as a bidentate ligand, binding to the cobalt center through both the quinoline nitrogen and the amide nitrogen. nih.gov This is followed by the critical C-H activation step, where the ortho-C-H bond of the benzamide is cleaved to form a five-membered cobaltacycle intermediate. mdpi.com This step is often proposed to occur via a base-assisted, concerted metalation-deprotonation (CMD) mechanism. mdpi.com

Subsequently, the coupling partner, such as an alkyne, coordinates to the cobalt center and inserts into the cobalt-carbon bond of the cobaltacycle. nih.gov The final step is a reductive elimination, which forms the new C-C bond, releases the functionalized product, and generates a Co(I) species. nih.gov An oxidant, frequently Mn(OAc)₂ in conjunction with oxygen from the air, is required to regenerate the active Co(III) catalyst for the next cycle. nih.gov This catalytic system demonstrates high functional group tolerance and is a testament to the utility of the aminoquinoline scaffold in modern synthetic methods. nih.govacs.org

Table 2: General Catalytic Cycle for Cobalt(III)-Catalyzed C-H Functionalization Using an Aminoquinoline Directing Group

| Step | Mechanistic Event | Cobalt Oxidation State | Description |

|---|---|---|---|

| 1 | Catalyst Activation & Substrate Coordination | Co(II) → Co(III) | A Co(II) precatalyst is oxidized to the active Co(III) species, which then coordinates with the bidentate aminoquinoline amide substrate. mdpi.com |

| 2 | C-H Activation / Cyclometalation | Co(III) | A base assists in the deprotonation of the ortho-C-H bond, leading to the formation of a stable five-membered cobaltacycle intermediate. mdpi.com |

| 3 | Migratory Insertion | Co(III) | The coupling partner (e.g., alkyne, alkene) coordinates to the cobalt center and inserts into the Co-C bond of the intermediate. nih.govnih.gov |

| 4 | Reductive Elimination | Co(III) → Co(I) | The new C-C or C-heteroatom bond is formed, releasing the functionalized product from the metal center. nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Heme (Fe(III)-protoporphyrin IX) |

| Hemozoin |

| Cobalt(II) |

| Cobalt(III) |

Computational Chemistry and Molecular Modeling of 3 Aminoquinoline 2 Carboxamide

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr This method is instrumental in drug discovery for forecasting the binding mode of a ligand to the active site of a target protein.

Ligand-Protein Interaction Profiling

Molecular docking simulations for quinoline-based compounds, such as 3-Aminoquinoline-2-carboxamide, reveal detailed ligand-protein interaction profiles. These studies show that the quinoline (B57606) scaffold frequently engages in pivotal interactions within protein binding sites. For instance, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, forming crucial bonds with amino acid residues like methionine in kinase domains. nih.gov Furthermore, the carboxamide group can participate in additional hydrogen bonding, enhancing the stability of the ligand-protein complex.

Key interactions typically observed for quinoline derivatives include:

Hydrogen Bonds: The lone pair on the quinoline nitrogen and the atoms of the carboxamide group are significant participants in hydrogen bonding. nih.govresearchgate.net

π-π Stacking: The aromatic quinoline ring often forms π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. nih.govnih.gov

Analysis of docking poses helps visualize how the ligand fits within the binding pocket and identifies the key amino acid residues responsible for its affinity and selectivity. nih.gov

Binding Energy Calculations and Prediction

A primary output of molecular docking is the calculation of binding energy, which estimates the binding affinity between a ligand and a protein. dergipark.org.tr This value, typically expressed in kcal/mol, indicates the stability of the ligand-protein complex; a more negative value suggests a stronger and more stable interaction. mdpi.com For quinoline derivatives, docking studies have reported binding affinities ranging from -5.3 to over -10.0 kcal/mol, depending on the specific protein target and the substitution pattern on the quinoline core. nih.govnih.gov

These predicted energies are crucial for ranking potential drug candidates and prioritizing compounds for further experimental testing. benthamdirect.com Software like AutoDock Vina is commonly used to perform these calculations and rank different binding poses based on a scoring function. mdpi.com

Table 1: Representative Predicted Binding Energies for Quinoline Derivatives Against Various Protein Targets

This table illustrates typical binding energy ranges observed in molecular docking studies of compounds structurally related to this compound.

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Quinoline-2-carboxamide (B1208818) Chalcones | EGFR | -8.46 to -9.46 | figshare.com |

| Substituted Quinoline Derivatives | HIV Reverse Transcriptase | Up to -10.675 | nih.gov |

| 2H-thiopyrano[2,3-b]quinoline Derivatives | CB1a | -5.3 to -6.1 | nih.govsemanticscholar.org |

| 2,4-disubstituted Quinoline Derivatives | Mycobacterium tuberculosis LipB | -3.2 to -18.5 | dergipark.org.tr |

Analysis of Steric Hindrance Effects in Binding Sites

In the context of quinoline derivatives, the substitution pattern on the aromatic ring system is crucial. Bulky substituents at certain positions can clash with residues in a tight binding pocket, preventing the ligand from achieving an optimal binding conformation. nih.gov Conversely, in other areas of the binding site, bulkier groups might be favorable if they can occupy a hydrophobic pocket without causing steric strain. nih.gov Docking programs can quantify these steric effects, helping to guide the design of derivatives with improved complementarity to the target's active site. nih.govmdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and intrinsic properties of molecules like this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. nih.gov It is widely used to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. rsc.orgscirp.org For quinoline derivatives, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-31G* or 6-311G++. nih.govresearchgate.net

These studies allow for the precise determination of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule in its ground state. mdpi.com Furthermore, DFT can be used to calculate properties that are key to understanding chemical behavior, such as electronegativity, chemical hardness, and chemical potential, which offer insights into the molecule's reactivity. nih.gov

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) analysis is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are fundamental descriptors of a molecule's chemical reactivity and kinetic stability. nih.gov

HOMO: The HOMO represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater propensity for electron donation. nih.gov

LUMO: The LUMO represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a greater capacity for electron acceptance. nih.gov

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. scirp.org

This analysis is vital for predicting how this compound might participate in charge-transfer interactions, which are often fundamental to its biological activity. scirp.org For quinoline and its derivatives, the HOMO-LUMO gap is a key parameter correlated with their electronic and optical properties. mdpi.comuantwerpen.be

Table 2: Representative Frontier Orbital Energies for Quinoline Derivatives

This table presents typical HOMO, LUMO, and energy gap values calculated for quinoline-based structures using DFT methods, illustrating the electronic characteristics of this class of compounds.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| Quinoline Derivative A | -0.23976 | -0.09796 | 0.1418 | researchgate.net |

| Quinoline Derivative B | -0.23664 | -0.08944 | 0.1472 | researchgate.net |

| Betulin-Quinolinedione Hybrid | -6.605 to -6.839 | -3.590 to -3.714 | 3.015 to 3.125 | mdpi.com |

Predicted Three-Dimensional Structure and Conformational Analysis

Detailed information regarding the predicted three-dimensional structure and a thorough conformational analysis of this compound is not available in the reviewed scientific literature. Computational methods such as Density Functional Theory (DFT) or various molecular mechanics force fields would typically be employed to predict the most stable geometric conformations, identify low-energy conformers, and analyze key structural parameters like bond lengths, bond angles, and dihedral angles. However, no such studies specific to this compound have been published.

Solvation Models and Environmental Effects on Molecular Parameters

There is no available research on the application of solvation models to study the environmental effects on the molecular parameters of this compound. Such studies would typically involve computational models like the Polarizable Continuum Model (PCM) or explicit solvent simulations to understand how the surrounding solvent medium influences the compound's structure, stability, and electronic properties. The impact of solvent polarity on parameters such as dipole moment, molecular electrostatic potential, and frontier molecular orbitals has not been reported for this specific compound.

Preclinical Drug Discovery Research and Therapeutic Potential of 3 Aminoquinoline 2 Carboxamide Derivatives

Antimicrobial Research

Antitrypanosomal Activity

The search for novel, effective, and less toxic treatments for trypanosomiasis has led researchers to explore various synthetic compounds, including derivatives of 3-aminoquinoline-2-carboxamide. A notable study focused on the synthesis of twenty-four new amide derivatives of 3-aminoquinoline (B160951) bearing a substituted benzenesulphonamide moiety. These compounds were evaluated for their in vitro activity against Trypanosoma brucei gambiense, the parasite responsible for sleeping sickness.

The research identified several derivatives with potent antitrypanosomal activity. Nine of the synthesized compounds demonstrated comparable or superior activity to the standard drug melarsoprol (B1676173), with IC50 values ranging from 1 to 6 nM. Two compounds, specifically designated as 11n and 11v , emerged as particularly promising, exhibiting an IC50 of 1.0 nM, which is five times more potent than melarsoprol (IC50 of 5 nM) in the same assay. These findings highlight the potential of the this compound scaffold as a basis for the development of new antitrypanosomal agents.

| Compound | Target Organism | IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) |

| 11n | Trypanosoma brucei gambiense | 1.0 | Melarsoprol | 5 |

| 11v | Trypanosoma brucei gambiense | 1.0 | Melarsoprol | 5 |

| Other active derivatives (7) | Trypanosoma brucei gambiense | 1-6 | Melarsoprol | 5 |

Antitubercular Activity

The quinoline (B57606) scaffold is a well-established pharmacophore in the development of antitubercular agents. While specific research focusing solely on this compound derivatives is limited in the public domain, studies on related quinoline carboxamides demonstrate the potential of this chemical class against Mycobacterium tuberculosis. For instance, a series of novel N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide derivatives were synthesized and evaluated for their antitubercular activity. scispace.com

Several of these compounds, including AJQC4 , AJQC5 , AJQC6 , AJQC8 , AJQC10 , AJQC11 , and AJPY12 , exhibited promising activity against M. tuberculosis in the Microplate Alamar Blue Assay. scispace.com The presence of electron-donating groups on the 2-quinolone moiety, such as methyl, hydroxy, amino, and dimethylamino groups, was found to be favorable for antitubercular activity. scispace.com These findings suggest that the broader class of quinoline carboxamides represents a promising area for the discovery of new antitubercular drugs. scispace.comresearchgate.netnih.gov

| Compound Series | Target Organism | Activity | Assay Method |

| N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide derivatives (e.g., AJQC4, AJQC5, AJQC6) | Mycobacterium tuberculosis | Promising | Microplate Alamar Blue Assay |

Antibacterial Activity

Derivatives of quinoline have long been a cornerstone of antibacterial drug discovery. Research into various quinoline carboxamide derivatives has revealed their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. One study on novel 2-chloroquinoline-3-carboxamide (B1625466) derivatives showed weak to moderate activity. lookchem.com Specifically, compound 5b had a minimum bactericidal concentration (MBC) of 3.79 mM against methicillin-resistant Staphylococcus aureus (MRSA), while compounds 5d and 5f showed MBC values of 3.77 mM and 1.79 mM against S. aureus ATCC 25923, respectively. lookchem.com

| Compound | Bacterial Strain | MIC/MBC (mM) |

| 5b | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.79 (MBC) |

| 5d | Staphylococcus aureus ATCC 25923 | 3.77 (MBC) |

| 5f | Staphylococcus aureus ATCC 25923 | 1.79 (MBC) |

Antifungal Activity

The therapeutic potential of quinoline derivatives extends to antifungal applications. Studies on various quinoline-based compounds have demonstrated their efficacy against a range of fungal pathogens. researchgate.netresearchgate.net For example, a series of novel N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide derivatives were screened for their antifungal activity, with several compounds showing promising results. scispace.com

In a study of hybrid quinoline-sulfonamide complexes, the cadmium (II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide, QBSC 4d , demonstrated excellent antifungal activity against Candida albicans ATCC10231, with a minimum inhibitory concentration (MIC) of 19.04 × 10⁻⁵ mg/mL. mdpi.com The uncomplexed ligand, 3a , also showed significant activity against the same fungal strain. mdpi.com These findings underscore the potential of the quinoline scaffold in the development of new antifungal agents. mdpi.com

| Compound | Fungal Strain | MIC (mg/mL) |

| QBSC 4d | Candida albicans ATCC10231 | 19.04 × 10⁻⁵ |

| 3a | Candida albicans ATCC10231 | Not specified, but active |

Anticancer Research (Preclinical Models)

Anti-Glioblastoma Activity

Glioblastoma remains one of the most aggressive and difficult-to-treat brain tumors, necessitating the urgent development of novel therapeutic strategies. While direct preclinical studies on this compound derivatives for anti-glioblastoma activity are not extensively documented, research on related quinoline and tetrahydroquinoline derivatives has shown promise.

For instance, two novel tetrahydroquinoline derivatives, L-06 and L-37 , were designed to target GPER and Bcl-2, proteins implicated in glioblastoma progression. nih.gov These compounds were evaluated in vitro for their anti-glioblastoma activity. In 2D cell culture assays using LN18 and U373 glioblastoma cell lines, both compounds exhibited antiproliferative effects with IC50 values ranging from 39 to 67 µM. nih.gov Furthermore, in 3D models using glioblastoma stem cells, L-37 showed a better inhibitory effect on cell proliferation, while L-06 demonstrated antimigratory effects at non-toxic concentrations. nih.gov These findings suggest that the broader quinoline scaffold holds potential for the development of new anti-glioblastoma therapies. nih.gov

| Compound | Cell Line | IC50 (µM) |

| L-06 | LN18, U373 | 39 - 67 |

| L-37 | LN18, U373 | 39 - 67 |

Activity against Specific Cancer Cell Lines (e.g., HCT116, MCF7, Caco-2, 143B)

Derivatives of the quinoline carboxamide scaffold have demonstrated notable cytotoxic activity against a range of human cancer cell lines in preclinical studies. The efficacy of these compounds is often attributed to their ability to interfere with various cellular processes critical for cancer cell proliferation and survival.

Research has shown that certain N-phenyl-6-chloro carboxamide analogues, which share the core quinoline carboxamide structure, exert significant toxicity against the human colon cancer cell line HCT116 and the human epithelial colorectal adenocarcinoma cell line Caco-2. nih.gov Similarly, 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives have exhibited potent cytotoxic effects on the breast cancer cell line MCF-7 and again on HCT-116 cells. nih.gov

The antiproliferative activity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While specific IC50 values for a single "this compound" across all listed cell lines are not available in a consolidated form, the following table summarizes representative data for closely related quinoline carboxamide derivatives against some of these cell lines, illustrating the potential of this chemical class.

| Compound Class | Cell Line | IC50 (µM) |

| 4-Oxoquinoline-3-carboxamide derivative (16b) | Gastric Cancer Cell Line | 1.92 |

| 4-Oxoquinoline-3-carboxamide derivative (17b) | Gastric Cancer Cell Line | 5.18 |

| 2-Arylquinoline derivative (13) | Cervical Epithelial Carcinoma (HeLa) | 8.3 |

| Tetrahydroquinoline derivative (18) | Cervical Epithelial Carcinoma (HeLa) | 13.15 |

| 2-(3,4-methylenedioxyphenyl)quinoline (12) | Prostate Sarcoma (PC3) | 31.37 |

| 2-(3,4-methylenedioxyphenyl)quinoline (11) | Prostate Sarcoma (PC3) | 34.34 |

It is important to note that the cytotoxic activity can vary significantly based on the specific substitutions on the quinoline carboxamide core. For instance, in a series of 4-oxoquinoline-3-carboxamide derivatives, compounds 16b and 17b showed significant activity against a gastric cancer cell line, with IC50 values of 1.92 µM and 5.18 µM, respectively. nih.gov These compounds were also noted for their selectivity, showing less toxicity towards normal cell lines compared to the standard chemotherapeutic drug doxorubicin. nih.gov

While extensive data on the 143B osteosarcoma cell line for this specific class of compounds is limited in the reviewed literature, the broad anticancer activity of quinoline derivatives suggests potential efficacy that warrants further investigation. nih.gov A study on a quinoline-based DNA methyltransferase inhibitor did show activity in osteosarcoma cells, suggesting the general applicability of the quinoline scaffold in this cancer type. nih.gov

Synergistic Effects with Established Chemotherapeutics in Preclinical Models

A significant area of cancer research is the development of combination therapies that can enhance the efficacy of existing chemotherapeutic agents and potentially overcome drug resistance. Aminoquinoline derivatives, as a class, have shown promise in this regard. For example, chloroquine (B1663885), a well-known 4-aminoquinoline (B48711), has been investigated for its ability to sensitize cancer cells to conventional chemotherapy.

In preclinical models, the co-administration of chloroquine with paclitaxel (B517696) in a liposomal delivery system demonstrated a synergistic effect in treating paclitaxel-resistant carcinoma. nih.gov This was attributed to chloroquine's ability to inhibit autophagy and interfere with multidrug-resistance transporters. nih.gov While this study did not use a this compound derivative, it highlights a mechanism by which the broader aminoquinoline class can act as chemosensitizers.

Another study demonstrated that the combination of cisplatin (B142131) with certain natural compounds can lead to synergistic anticancer effects in melanoma cell lines. nih.gov Although not directly involving quinoline carboxamides, this principle of combining agents with different mechanisms of action is a key strategy in cancer therapy. mdpi.com The potential for this compound derivatives to act synergistically with drugs like doxorubicin, cisplatin, or paclitaxel is a compelling area for future research. The diverse mechanisms of action of quinoline derivatives, including enzyme inhibition and interference with DNA repair, suggest that they could complement the cytotoxic effects of established chemotherapeutics. nih.govmdpi.comdovepress.com

Anti-Parasitic Research

The quinoline scaffold is historically significant in the fight against malaria, with quinine (B1679958) and chloroquine being cornerstone therapies for many years. Research into novel quinoline derivatives continues to be a priority, especially with the rise of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite.

Quinoline carboxamide derivatives have been a focus of these research efforts. They have shown potent activity against the blood stages of P. falciparum. The mechanism of action for some of these derivatives is believed to involve the inhibition of parasitic enzymes that are crucial for its survival and replication.

For instance, certain quinoline-4-carboxamide derivatives have demonstrated multistage antimalarial activity, being effective against not only the blood stages but also the liver and mosquito stages of the parasite's life cycle. nih.gov This multistage activity is highly desirable in an antimalarial drug as it could not only treat the disease but also prevent its transmission.

Immunomodulatory Research (Preclinical Models)

Recent preclinical studies have shed light on the immunomodulatory properties of quinoline carboxamide derivatives. These compounds have been shown to influence the activity of various immune cells, suggesting their potential therapeutic application in autoimmune diseases and cancer immunotherapy.

One notable quinoline-3-carboxamide (B1254982) derivative, known as laquinimod, has been extensively studied in preclinical models of autoimmune diseases. It has been shown to modulate the function of dendritic cells and T cells, leading to a reduction in inflammation. While the precise mechanisms are still under investigation, it is believed that these compounds can shift the balance of the immune response from a pro-inflammatory to a more regulated state.

Furthermore, some quinoline-3-carboxamides (B1200007) have been observed to impact the proliferation of certain myeloid cell populations that are expanded during inflammatory conditions. By selectively inhibiting the proliferation of these cells, these compounds may help to dampen the inflammatory cascade that drives autoimmune pathology. The immunomodulatory effects of these derivatives suggest a potential role in conditions characterized by chronic inflammation.

Antiviral Research (e.g., SARS-CoV-2 Entry Inhibition)

The emergence of novel viral pathogens, such as SARS-CoV-2, has spurred intensive research into new antiviral agents. The quinoline nucleus has been a recurring motif in the search for effective antiviral therapies. Several studies have explored the potential of quinoline derivatives to inhibit the replication of SARS-CoV-2.

The mechanism of action for the antiviral activity of some quinoline derivatives is thought to be the inhibition of viral entry into host cells. This can occur through various mechanisms, such as altering the pH of endosomes, which is necessary for the fusion of the viral and cellular membranes, or by directly inhibiting viral enzymes essential for replication. For example, some 4-aminoquinoline derivatives have demonstrated the ability to inhibit SARS-CoV-2 replication in cell culture models. While the clinical utility of some of these compounds for COVID-19 has been debated, the preclinical findings underscore the potential of the quinoline scaffold in antiviral drug discovery.

Enzyme Inhibition Research for Therapeutic Applications (e.g., CK2, BTK, PI3Kα, EGFR)

A significant portion of the therapeutic potential of this compound derivatives stems from their ability to act as enzyme inhibitors. By selectively targeting key enzymes involved in disease pathogenesis, these compounds can exert potent therapeutic effects.

Casein Kinase 2 (CK2): CK2 is a protein kinase that is often overexpressed in cancer cells and plays a role in promoting cell survival and proliferation. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of CK2, with some compounds exhibiting IC50 values in the low micromolar range. This suggests that the quinoline scaffold is a viable starting point for the development of novel CK2 inhibitors for cancer therapy.